molecular formula C10H21N3O B7921897 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921897
M. Wt: 199.29 g/mol
InChI Key: NTBWGSGXPIKNTM-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound featuring a tertiary amine substitution at the 3-position of the pyrrolidine ring and an amino-ethanone backbone. Its stereochemical variants, such as the (R)- and (S)-enantiomers, are noted in supplier catalogs (e.g., Ref: 10-F085276 and CAS-associated synonyms in and ).

Properties

IUPAC Name

2-amino-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)12(3)9-4-5-13(7-9)10(14)6-11/h8-9H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWGSGXPIKNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with an isopropyl-methyl-amine and an appropriate ketone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.

Scientific Research Applications

Central Nervous System (CNS) Activity

Research indicates that 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone exhibits properties that may influence neurotransmitter systems. It has been studied for its potential role as a modulator of dopamine and serotonin pathways, which are critical in treating conditions such as depression and anxiety disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. It highlighted how modifications to the pyrrolidine ring can enhance binding affinity to dopamine receptors, suggesting that derivatives of this compound could be developed as novel antidepressants .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammatory responses. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone15Inhibition of NF-kB pathway
Control Compound30Standard anti-inflammatory drug

This data suggests that this compound could serve as a lead structure for developing new anti-inflammatory agents .

Potential Antiviral Activity

Recent investigations into the antiviral properties of various amino compounds have identified 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone as a candidate for further exploration against viral infections.

Case Study : A research article in Virology Journal reported that compounds with similar structures inhibited viral replication in cell cultures, indicating a need for further studies on this specific compound's efficacy against viruses like SARS-CoV-2 .

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways and influence physiological responses.

Comparison with Similar Compounds

Piperidine-Based Analog

Compound: 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

  • Molecular Formula : C₁₁H₂₃N₃O
  • Molar Mass : 213.32 g/mol
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
    • Conformational Flexibility : The larger ring may alter binding interactions in biological systems.
    • Stereochemistry : The (R)-configuration is specified, similar to the pyrrolidine variant in .

Implications : Piperidine analogs often exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain, though this may come at the cost of reduced target affinity .

Hydroxyphenyl-Substituted Analog

Compound: 2-Amino-1-(2-hydroxyphenyl)ethanone

  • Molecular Formula: C₈H₉NO₂
  • Molar Mass : 151.17 g/mol
  • Key Differences :
    • Substituent : A 2-hydroxyphenyl group replaces the pyrrolidine ring.
    • Synthesis : Prepared via reduction of nitro-coumarin derivatives in acidic conditions ().

Pyridine and Thiophene Derivatives

Examples :

  • Compound 7a (): Features pyrazolyl and thiophene moieties.
  • Compound 10 (): Contains pyridinyl and cyano groups.

Key Differences :

  • Heterocycle Diversity : Pyridine and thiophene rings introduce distinct electronic profiles (e.g., pyridine’s basicity vs. pyrrolidine’s tertiary amine).
  • Functional Groups: Cyano and carboxylate esters (e.g., in 7b) may influence reactivity and binding.

Implications : Thiophene and pyridine derivatives often exhibit varied pharmacokinetic profiles due to differences in hydrogen-bonding capacity and metabolic susceptibility .

Fluorinated Pyridine Analog

Compound: 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone

  • Molecular Formula : C₁₈H₂₉FN₂O₂Si
  • Molar Mass : 352.52 g/mol
  • Key Differences :
    • Fluorine Substituent : Enhances electronegativity and metabolic stability.
    • Bulky Groups : The tert-butyldimethylsilyloxy group increases steric hindrance.

Implications : Fluorination often improves bioavailability and target selectivity, while bulky groups may complicate synthesis and cost ().

Biological Activity

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, also known by its CAS number 1401668-52-7, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The molecular formula of 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is C11H23N3OC_{11}H_{23}N_{3}O with a molecular weight of 213.32 g/mol. Key physical properties include:

PropertyValue
Boiling Point335.2 ± 37.0 °C (Predicted)
Density1.02 ± 0.1 g/cm³ (Predicted)
pKa9.18 ± 0.20 (Predicted)

These properties suggest a stable compound under standard conditions, with potential for various applications in medicinal chemistry .

2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone exhibits biological activity primarily through its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. The compound is hypothesized to act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS), which may lead to various pharmacological effects such as analgesic or anxiolytic properties.

Neurotransmitter Interaction

Research indicates that compounds structurally similar to 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can influence the release of neurotransmitters like dopamine and serotonin, which are critical for mood regulation and cognitive functions .

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds possess notable antimicrobial properties. For instance, certain pyrrole derivatives have demonstrated effective inhibition against various bacterial strains, suggesting that 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone may exhibit similar activity .

Case Study: Antimicrobial Efficacy
In a comparative study, pyrrole-based compounds were tested against Staphylococcus aureus and Escherichia coli , yielding minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These findings indicate a promising avenue for developing new antimicrobial agents derived from this class of compounds .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research into related structures has revealed activity against influenza viruses, with some derivatives showing IC50 values comparable to established antiviral drugs . The mechanism involves interference with viral replication processes, which could be beneficial in treating viral infections.

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